(E)-7-phenylhept-2-en-4,6-diyn-1-ol
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Overview
Description
(E)-7-phenylhept-2-en-4,6-diyn-1-ol is a polyacetylene compound known for its unique structure and properties. It has been identified as a repellent against isopod pests, particularly from the root of the plant Bidens pilosa . The compound’s structure features a seven-carbon chain with a phenyl group and a hydroxyl group, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-phenylhept-2-en-4,6-diyn-1-ol can be achieved through various methods. One common approach involves the Pd-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination reactions . This method allows for the selective formation of unsymmetrically substituted conjugated diynes.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources, such as the root of Bidens pilosa, has been explored. The crude extract shows strong repellent activity, and the isolated compound requires higher doses to achieve similar effects .
Chemical Reactions Analysis
Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
(E)-7-phenylhept-2-en-4,6-diyn-1-ol has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, contributing to the understanding of polyacetylene compounds.
Biology: The compound’s repellent properties make it a subject of interest in pest control research.
Medicine: While not extensively documented, its biological activity suggests potential medicinal applications.
Industry: Its use as a repellent can be explored in agricultural and pest management industries.
Mechanism of Action
The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.
Comparison with Similar Compounds
- 1-Hydroxy-7-phenylhept-2-ene-4,6-diyne
- 2-Heptene-4,6-diyn-1-ol, 7-phenyl-
Comparison: Compared to similar compounds, (E)-7-phenylhept-2-en-4,6-diyn-1-ol stands out due to its strong repellent activity and the specific structural features that contribute to this property. The presence of both a hydroxyl group and an aromatic ring at the ends of the carbon chain is unique and essential for its effectiveness .
Properties
CAS No. |
13641-62-8 |
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Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
InChI Key |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonyms |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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